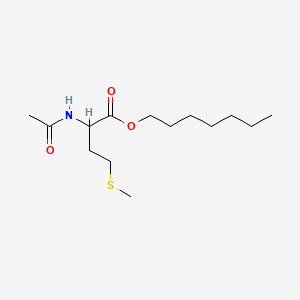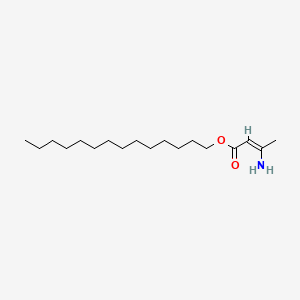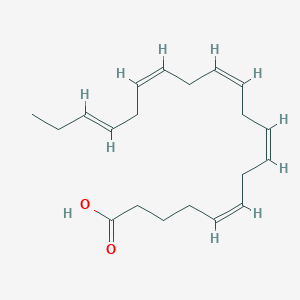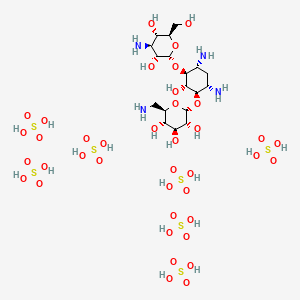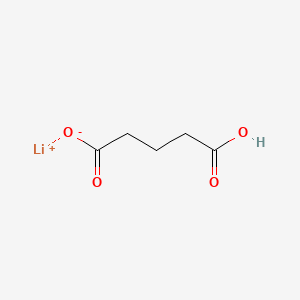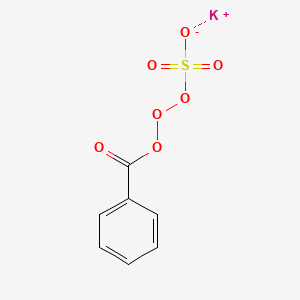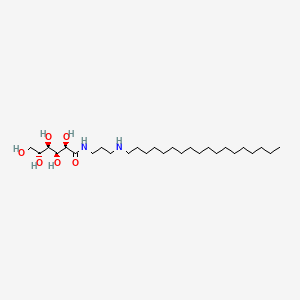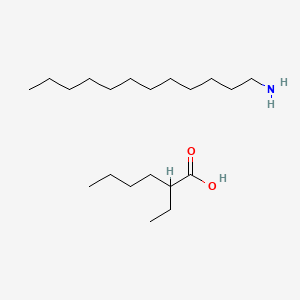
Einecs 285-327-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a combination of 2-ethylhexanoic acid and dodecylamine in a 1:1 ratio . It is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexanoic acid, compound with dodecylamine (1:1), involves the reaction of 2-ethylhexanoic acid with dodecylamine . The reaction typically occurs under controlled conditions to ensure the correct stoichiometric ratio and to prevent side reactions. The reaction can be represented as follows:
[ \text{C}8\text{H}{16}\text{O}2 + \text{C}{12}\text{H}{27}\text{N} \rightarrow \text{C}{20}\text{H}_{43}\text{NO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethylhexanoic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-ethylhexanoic acid, compound with dodecylamine (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of 2-ethylhexanoic acid, compound with dodecylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethylhexanoic acid: A component of the compound, known for its use in various industrial applications.
Dodecylamine: Another component, widely used in the production of surfactants and other specialty chemicals.
Uniqueness
The uniqueness of 2-ethylhexanoic acid, compound with dodecylamine (1:1), lies in its combined properties, which are not present in the individual components. The compound exhibits unique chemical and physical properties that make it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
85068-69-5 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
dodecan-1-amine;2-ethylhexanoic acid |
InChI |
InChI=1S/C12H27N.C8H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-5-6-7(4-2)8(9)10/h2-13H2,1H3;7H,3-6H2,1-2H3,(H,9,10) |
Clé InChI |
HCXQCXTTWLTPAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN.CCCCC(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



